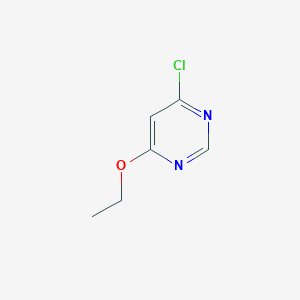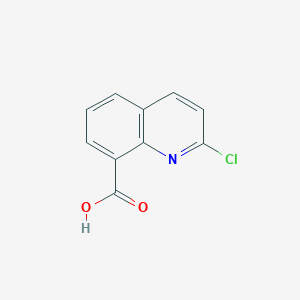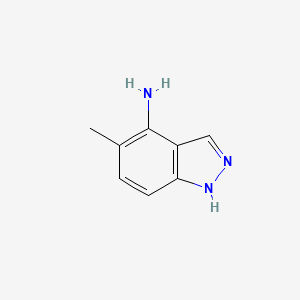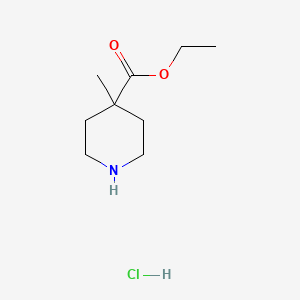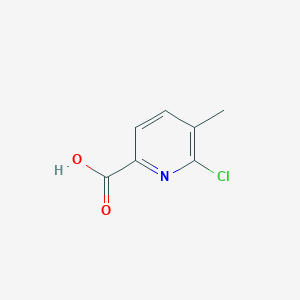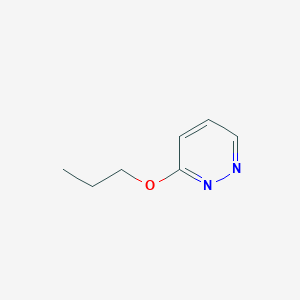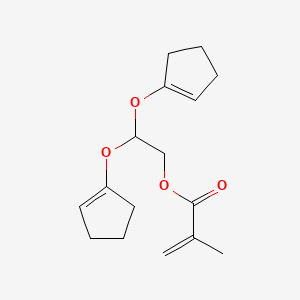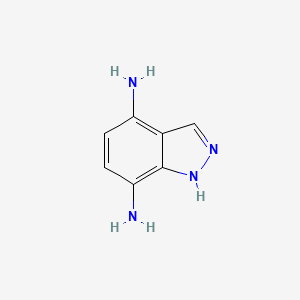
氯化锰一水合物
描述
Manganese dichloride monohydrate is a useful research compound. Its molecular formula is Cl2H2MnO and its molecular weight is 143.86 g/mol. The purity is usually 95%.
The exact mass of the compound Manganese dichloride monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Manganese dichloride monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganese dichloride monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机锰试剂的合成
氯化锰(II) 一水合物是制备有机锰氯化物试剂的起始原料。 这些试剂在有机合成中至关重要,特别是在碳-碳键的形成中 .
有机反应中的催化作用
该化合物与有机锂 (RLi) 或格氏试剂 (RMgX) 结合,可催化多种有机反应。 它促进乙烯基和芳基卤化物的还原,乙烯基碘化物的立体选择性偶联,以及烯醇三氟甲磺酸酯的烷基化 .
共轭加成反应
氯化锰一水合物用于 Mn-Cu 催化的 RMgX 对烯酮的共轭加成。 此过程对于合成各种有机化合物(包括药物)至关重要 .
酰化反应
该化合物还用于 Mn 催化的酰氯对 RMgX 的酰化。 酰化是改变有机分子结构以改变其性质或活性的关键步骤 .
非对映选择性还原
当与硼氢化钠 (NaBH4) 结合时,氯化锰(II) 一水合物作为非对映选择性还原剂。 这在手性分子的合成中特别有用,手性分子在开发新药方面很重要 .
锰烯醇盐的制备
氯化锰一水合物是制备锰烯醇盐的起始原料。 这些烯醇盐是区域选择性和立体选择性形成的,并且是有机合成中至关重要的中间体 .
作用机制
Target of Action
Manganese dichloride monohydrate, also known as Manganese(II) chloride hydrate, primarily targets enzymes that regulate biological functions and processes . It serves as an essential cofactor and activator for many enzymes, including oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases . These enzymes play crucial roles in various cellular functions, including immune function, metabolism, growth potential, hemostasis, mitochondrial homeostasis, antioxidant function, and neuronal function .
Mode of Action
Manganese dichloride monohydrate interacts with its targets by serving as a cofactor, enabling these enzymes to perform their functions . It is also a weak Lewis acid, reacting with chloride ions to produce a series of salts . Upon treatment with typical organic ligands, Manganese(II) chloride hydrate undergoes oxidation by air to give Mn (III) complexes .
Biochemical Pathways
The action of Manganese dichloride monohydrate affects several biochemical pathways. It plays a role in the formation of the mucopolysaccharide chondroitin sulphate, which is a component of cartilage and is important for bone formation . It also impacts the tricarboxylic acid cycle and electron transport chain, which are crucial for energy production .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body
Result of Action
The action of Manganese dichloride monohydrate results in various molecular and cellular effects. It helps in the formation of cartilage and bone , supports the function of various enzymes , and impacts energy production . Excessive exposure to manganese can be toxic, leading to disruptions in iron transport and heme biosynthesis .
Action Environment
The action, efficacy, and stability of Manganese dichloride monohydrate can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect its reactivity . Additionally, the pH of the environment can influence its solubility and therefore its bioavailability . More research is needed to fully understand how environmental factors influence the action of Manganese(II) chloride hydrate.
生化分析
Biochemical Properties
Manganese dichloride monohydrate plays a crucial role in biochemical reactions by providing manganese ions (Mn²⁺), which are essential cofactors for a variety of enzymes. These enzymes include oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases. For example, manganese ions are vital for the activity of manganese superoxide dismutase (MnSOD), an enzyme that protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide . Additionally, manganese ions are involved in the function of arginase, an enzyme that catalyzes the hydrolysis of arginine to ornithine and urea, playing a key role in the urea cycle .
Cellular Effects
Manganese dichloride monohydrate influences various cellular processes by providing manganese ions that are essential for cell function. These ions are involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, manganese ions are required for the proper functioning of the mitochondrial enzyme manganese superoxide dismutase (MnSOD), which protects cells from oxidative stress . Additionally, manganese ions play a role in the regulation of gene expression by acting as cofactors for transcription factors and other regulatory proteins . In cellular metabolism, manganese ions are involved in the synthesis of amino acids, cholesterol, and carbohydrates .
Molecular Mechanism
The molecular mechanism of action of manganese dichloride monohydrate involves the binding of manganese ions to specific biomolecules, leading to enzyme activation or inhibition and changes in gene expression. Manganese ions can bind to the active sites of enzymes, altering their conformation and activity. For example, in the case of manganese superoxide dismutase (MnSOD), manganese ions bind to the enzyme’s active site, enabling it to catalyze the conversion of superoxide radicals to less harmful molecules . Additionally, manganese ions can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of manganese dichloride monohydrate can change over time due to its stability and degradation. Manganese dichloride monohydrate is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to manganese ions can lead to changes in cellular function, including alterations in enzyme activity, gene expression, and cellular metabolism . In in vitro studies, prolonged exposure to manganese ions has been shown to affect cell viability and proliferation .
Dosage Effects in Animal Models
The effects of manganese dichloride monohydrate vary with different dosages in animal models. At low doses, manganese ions are essential for normal physiological functions, including enzyme activity and cellular metabolism . At high doses, manganese ions can be toxic and cause adverse effects, such as neurotoxicity and oxidative stress . In animal studies, high doses of manganese dichloride monohydrate have been associated with impaired motor function, cognitive deficits, and changes in neurotransmitter levels . Threshold effects have been observed, with specific dosages required to elicit toxic responses .
Metabolic Pathways
Manganese dichloride monohydrate is involved in several metabolic pathways, including those related to amino acid, lipid, and carbohydrate metabolism. Manganese ions act as cofactors for enzymes such as arginase, which is involved in the urea cycle, and pyruvate carboxylase, which plays a role in gluconeogenesis . Additionally, manganese ions are essential for the activity of enzymes involved in the synthesis of cholesterol and fatty acids . The presence of manganese ions can influence metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, manganese dichloride monohydrate is transported and distributed through specific transporters and binding proteins. Manganese ions are taken up by cells via divalent metal transporter 1 (DMT1) and other metal ion transporters . Once inside the cell, manganese ions can bind to proteins such as transferrin and ferritin, which facilitate their distribution to various cellular compartments . The localization and accumulation of manganese ions can affect their biological activity and function .
Subcellular Localization
The subcellular localization of manganese dichloride monohydrate is critical for its activity and function. Manganese ions are primarily localized in the mitochondria, where they serve as cofactors for manganese superoxide dismutase (MnSOD) and other mitochondrial enzymes . Additionally, manganese ions can be found in the cytoplasm and nucleus, where they interact with various proteins and enzymes involved in cellular metabolism and gene regulation . Targeting signals and post-translational modifications may direct manganese ions to specific cellular compartments, influencing their biological effects .
属性
IUPAC Name |
manganese(2+);dichloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Mn.H2O/h2*1H;;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRRQHBNBXJZBQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2MnO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040545 | |
| Record name | Manganese chloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64333-01-3, 20603-88-7, 13446-34-9, 73913-06-1 | |
| Record name | Manganese chloride (MnCl2), monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64333-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese dichloride dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20603-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese chloride tetrahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese chloride hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064333013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese chloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese dichloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE CHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DXE21J14O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


